molecular formula C8H6FNO2 B1529802 4-Fluoro-1-isocyanato-2-methoxybenzene CAS No. 148624-87-7

4-Fluoro-1-isocyanato-2-methoxybenzene

Cat. No.: B1529802
CAS No.: 148624-87-7
M. Wt: 167.14 g/mol
InChI Key: QJOSSRNHTSJGKQ-UHFFFAOYSA-N
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Description

4-Fluoro-1-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H7NO2. It is characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-isocyanato-2-methoxybenzene typically involves the following steps:

  • Starting Material: The synthesis begins with 4-fluoro-2-methoxyaniline as the starting material.

  • Diazotization: The aniline is diazotized using nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

  • Isocyanation: The diazonium salt is then treated with an isocyanating agent, such as phosgene (COCl2), to introduce the isocyanate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like alcohols, amines, and water can react with the isocyanate group under mild conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and hydrocarbons.

  • Substitution Products: Carbamates, ureas, and other substituted isocyanates.

Scientific Research Applications

4-Fluoro-1-isocyanato-2-methoxybenzene is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: The compound finds use in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

4-Fluoro-1-isocyanato-2-methoxybenzene is similar to other isocyanate-containing compounds, such as 1-isocyanato-2-methoxybenzene and 4-fluoro-2-isocyanato-1-methoxybenzene. its unique combination of fluorine and methoxy groups imparts distinct chemical properties and reactivity patterns. These differences make it particularly useful in specific applications where other isocyanates may not be as effective.

Comparison with Similar Compounds

  • 1-isocyanato-2-methoxybenzene

  • 4-fluoro-2-isocyanato-1-methoxybenzene

  • 1-fluoro-4-isocyanato-2-methoxybenzene

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Properties

IUPAC Name

4-fluoro-1-isocyanato-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOSSRNHTSJGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284117
Record name 4-Fluoro-1-isocyanato-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148624-87-7
Record name 4-Fluoro-1-isocyanato-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148624-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-isocyanato-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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